N-{[(6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}glycine
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Overview
Description
2-{2-[(6-ETHYL-4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}ACETIC ACID is a complex organic compound that belongs to the class of chromen derivatives. Chromen derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(6-ETHYL-4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}ACETIC ACID typically involves the esterification of the chromen derivative with acetic acid. The reaction is carried out under mild conditions using N,N’-carbonyldiimidazole as a catalyst
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of continuous flow reactors and advanced purification techniques would be essential to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{2-[(6-ETHYL-4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}ACETIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chromen moiety to dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents like sodium hydride and alkyl halides are used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted chromen derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-{2-[(6-ETHYL-4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}ACETIC ACID has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of various diseases.
Industry: Utilized in the development of smart materials due to its photoactive properties.
Mechanism of Action
The mechanism of action of 2-{2-[(6-ETHYL-4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}ACETIC ACID involves its interaction with specific molecular targets and pathways. The chromen moiety can interact with various enzymes and receptors, leading to modulation of biological processes.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDE
- METHYL (3,4-DIMETHYL-2-OXO-2H-CHROMEN-7-YL)OXY)ACETATE
- ETHYL (6-CHLORO-2-OXO-4-PHENYL-2H-CHROMEN-7-YL)OXY)ACETATE
Uniqueness
2-{2-[(6-ETHYL-4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETAMIDO}ACETIC ACID is unique due to its specific substitution pattern on the chromen ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C16H17NO6 |
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Molecular Weight |
319.31 g/mol |
IUPAC Name |
2-[[2-(6-ethyl-4-methyl-2-oxochromen-7-yl)oxyacetyl]amino]acetic acid |
InChI |
InChI=1S/C16H17NO6/c1-3-10-5-11-9(2)4-16(21)23-13(11)6-12(10)22-8-14(18)17-7-15(19)20/h4-6H,3,7-8H2,1-2H3,(H,17,18)(H,19,20) |
InChI Key |
OXZRZBDZXSECAQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1OCC(=O)NCC(=O)O)OC(=O)C=C2C |
Origin of Product |
United States |
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